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molecular formula C13H20BNO4S B1316101 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 305448-92-4

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Cat. No. B1316101
M. Wt: 297.2 g/mol
InChI Key: LBTPCAAJDFFVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633173B2

Procedure details

A round bottom flask was charged with potassium carbonate (0.56 g, 4.0 mmol) and acetone (20 mL). To the suspension was added N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanesulfonamide (1.0 g, 3.4 mmol) followed by iodomethane (0.25 mL, 4.0 mmol). The mixture was stirred at room temperature for 18 hours. The mixture was diluted with dichloromethane (20 mL), filtered through a plug of diatomaceous earth, rinsed with dichloromethane and evaporated to a viscous oil. The material was subjected to high vacuum for 18 hours. N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanesulfonamide was isolated as pale yellow solid (1.03 g, 98%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.76-7.70 (m, 2H), 7.53 (d, J=7.9 Hz, 1H), 7.39 (t, J=7.5 Hz, 1H), 3.34 (s, 3H), 2.86 (s, 3H), 1.35 (s, 12H). MS=312 (MH)+.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CC(C)=O.[CH3:11][C:12]1([CH3:30])[C:16]([CH3:18])([CH3:17])[O:15][B:14]([C:19]2[CH:20]=[C:21]([NH:25][S:26]([CH3:29])(=[O:28])=[O:27])[CH:22]=[CH:23][CH:24]=2)[O:13]1.IC>ClCCl>[CH3:1][N:25]([C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([B:14]2[O:13][C:12]([CH3:30])([CH3:11])[C:16]([CH3:17])([CH3:18])[O:15]2)[CH:20]=1)[S:26]([CH3:29])(=[O:28])=[O:27] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)NS(=O)(=O)C)C
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a plug of diatomaceous earth
WASH
Type
WASH
Details
rinsed with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated to a viscous oil
WAIT
Type
WAIT
Details
The material was subjected to high vacuum for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(S(=O)(=O)C)C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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